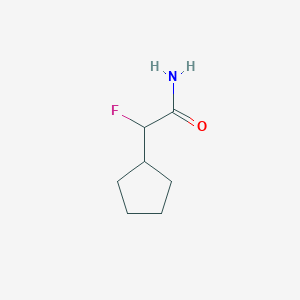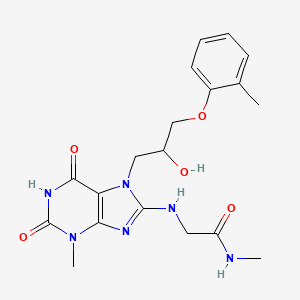![molecular formula C18H19F3N4 B2782531 N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-66-8](/img/structure/B2782531.png)
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H19F3N4 and its molecular weight is 348.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
PHTPP interacts with its target, ERβ, by binding to it and acting as a silent antagonist .
Biochemical Pathways
The primary biochemical pathway affected by PHTPP is the estrogen signaling pathway . By acting as an antagonist of ERβ, PHTPP can influence the downstream effects of this pathway, which include a wide range of biological processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , suggesting it may have good bioavailability
Result of Action
By blocking ERβ, PHTPP can influence a variety of cellular and molecular effects. For instance, it has been found to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound’s action can have significant implications in the context of diseases like cancer where estrogen signaling plays a key role .
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy as it competes with estrogen for binding to ERβ . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Análisis Bioquímico
Biochemical Properties
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic, nonsteroidal, and highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . This suggests that it interacts with estrogen receptors, particularly ERβ, and can influence biochemical reactions involving these receptors .
Cellular Effects
In cellular contexts, this compound has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors . This suggests that it can influence cell function by modulating cell signaling pathways related to cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with estrogen receptors, particularly ERβ . As a selective antagonist, it binds to ERβ and inhibits its activity, thereby influencing gene expression and cellular processes regulated by this receptor .
Propiedades
IUPAC Name |
N-butan-2-yl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4/c1-4-11(2)22-14-10-12(3)23-17-15(13-8-6-5-7-9-13)16(18(19,20)21)24-25(14)17/h5-11,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHFKMPWRHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
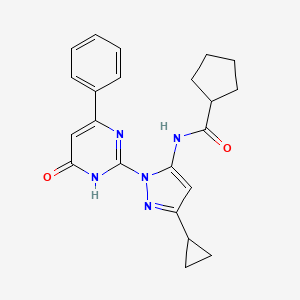
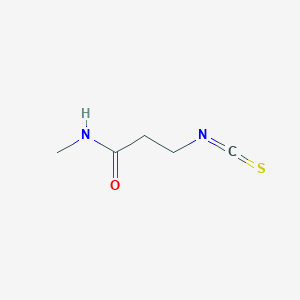
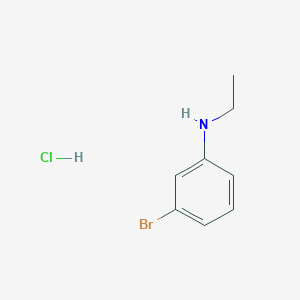
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B2782454.png)
![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![N'-[(furan-2-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2782457.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)

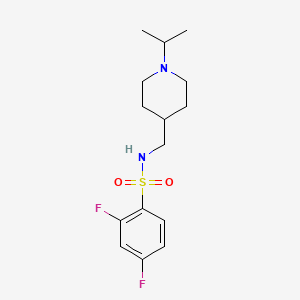
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
